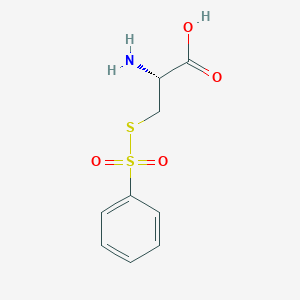

S-Phenylsulfonylcysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Phenylsulfonylcysteine: is a chemical compound with the molecular formula C₉H₁₁NO₄S₂. It is primarily used as a reagent for blocking thiol (-SH) groups on proteins and peptides at room temperature. This compound is significant in the thiosulfonate switch technique, where thiosulfonates are fluorescently tagged with a probe bearing a reactive thiol, such as rhodamine-SH .

Biochemical Analysis

Biochemical Properties

S-Phenylsulfonylcysteine interacts with proteins and peptides by blocking their thiol groups . This interaction is crucial in the thiosulfonate switch technique, which involves the conversion of protein S-nitrosothiols to fluorescent mixed disulfides .

Cellular Effects

The blocking of thiol groups by this compound can have significant effects on cellular processes. It is involved in the regulation of protein function and mediates nitrosative stress . The blocking of thiol groups can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of interactions. It blocks thiol groups on proteins and peptides, which can lead to changes in gene expression and enzyme activity . This blocking is a key step in the thiosulfonate switch technique, which involves the conversion of protein S-nitrosothiols to fluorescent mixed disulfides .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settingsCurrent studies focus on its role in protein thiol blocking and protein-S-nitrosothiol detection .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to protein function and nitrosative stress

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenylsulfonylcysteine typically involves the reaction of cysteine with phenylsulfonyl chloride under mild acidic conditions. The reaction proceeds as follows:

Thiol Blocking: At pH 4.0, cysteine reacts with phenylsulfonyl chloride to form this compound.

Trapping of Protein S-Nitrosothiols: Sodium benzenesulfinate is employed to trap protein S-nitrosothiols as their S-Phenylsulfonylcysteines.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: S-Phenylsulfonylcysteine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to cysteine and phenylsulfonyl derivatives.

Substitution: It participates in substitution reactions where the phenylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Various nucleophiles can be employed under mild acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Cysteine and phenylsulfonyl derivatives.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Biochemical Applications

Blocking Thiol Groups

S-Phenylsulfonylcysteine is primarily used as a reagent for blocking thiol (-SH) groups on proteins and peptides. This reaction is crucial in studies involving protein structure and function, as it allows researchers to investigate the role of cysteine residues in enzymatic activity and protein interactions. By selectively modifying these thiol groups, scientists can explore the effects of oxidation and other post-translational modifications on protein behavior .

Protein Labeling and Detection

The compound's ability to modify thiol groups also makes it valuable in the development of labeling techniques for proteins. For instance, researchers can use this compound to introduce detectable tags into proteins, facilitating their study through techniques such as mass spectrometry or fluorescence microscopy .

Medicinal Chemistry

Drug Design and Development

In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceutical compounds. Its sulfonyl group can be utilized to create more complex molecules with potential therapeutic effects. Research has shown that derivatives of this compound exhibit biological activity that could be harnessed for drug development targeting diseases related to oxidative stress or inflammation .

Antioxidant Studies

The compound is also investigated for its antioxidant properties. Studies suggest that this compound can mitigate oxidative damage in cellular models, making it a candidate for further exploration in the context of neurodegenerative diseases and other conditions where oxidative stress is a contributing factor .

Materials Science

Synthesis of Functional Materials

In materials science, this compound has been explored for its potential in synthesizing functional materials. Its ability to form covalent bonds with various substrates allows it to be used in creating coatings or composites with enhanced properties, such as improved mechanical strength or chemical resistance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Blocking Thiols in Enzymes | Investigated the role of cysteine residues in enzyme catalysis | Demonstrated how blocking thiols alters enzyme activity, providing insights into catalytic mechanisms. |

| Drug Development | Synthesized derivatives for therapeutic applications | Identified compounds with promising activity against specific cancer cell lines. |

| Antioxidant Activity | Evaluated protective effects against oxidative stress | Showed significant reduction in oxidative markers in treated cell cultures compared to controls. |

Mechanism of Action

S-Phenylsulfonylcysteine exerts its effects by blocking thiol groups on proteins and peptides. The mechanism involves the formation of a covalent bond between the thiol group and the phenylsulfonyl moiety, effectively preventing the thiol group from participating in further reactions. This blocking action is crucial in the thiosulfonate switch technique, where it facilitates the detection of protein-S-nitrosothiols by converting them to fluorescent mixed disulfides .

Comparison with Similar Compounds

S-Phenylcysteine: Similar in structure but lacks the sulfonyl group.

S-Methylsulfonylcysteine: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

S-Benzylsulfonylcysteine: Contains a benzylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness: S-Phenylsulfonylcysteine is unique due to its specific application in the thiosulfonate switch technique, where it serves as a crucial reagent for blocking thiol groups and facilitating the detection of protein-S-nitrosothiols. Its ability to form stable fluorescent mixed disulfides under mild acidic conditions sets it apart from other similar compounds .

Properties

IUPAC Name |

(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYWKTOUPAICGF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does S-phenylsulfonylcysteine (SPSC) enable the detection of S-nitrosated cysteine residues in proteins?

A: SPSC plays a crucial role in a three-step protocol called the "thiosulfonate switch," which allows researchers to specifically label and detect S-nitrosated cysteine residues within proteins []. Here's how it works:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.